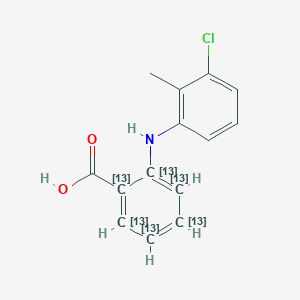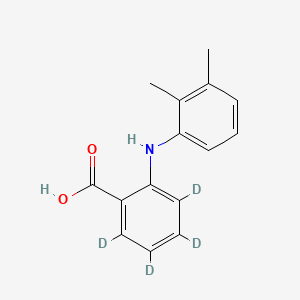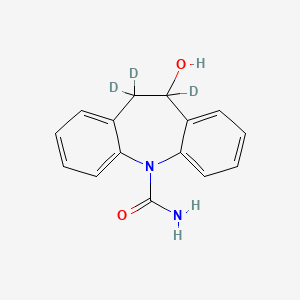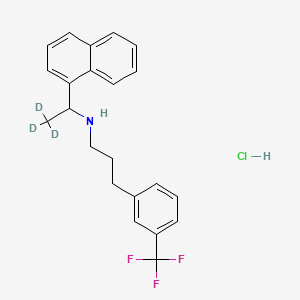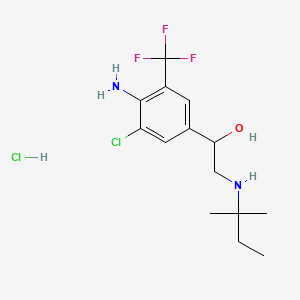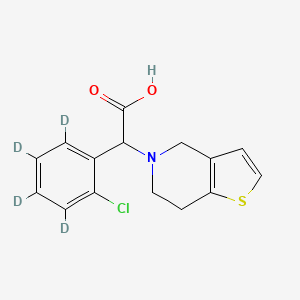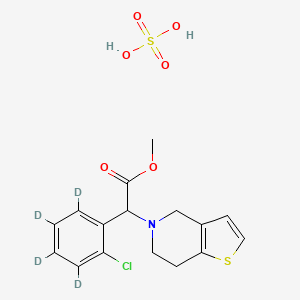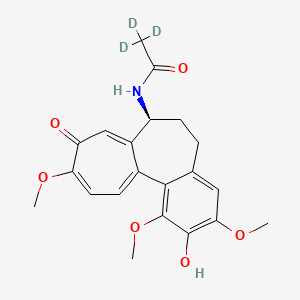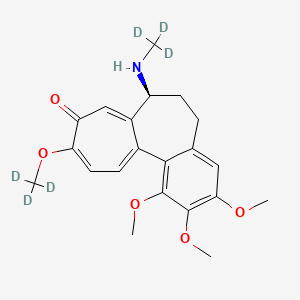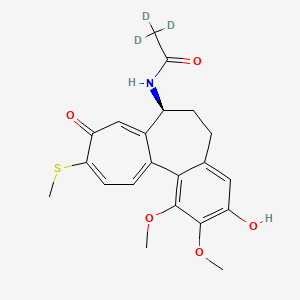
rac-Milnacipran-d10 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-Milnacipran-d10 Hydrochloride” is the labeled analogue of Milnacipran . Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of fibromyalgia and a short-term treatment of major depressive disorder . The “d10” in the name indicates that this compound is a deuterated form of Milnacipran .
Molecular Structure Analysis
The molecular formula of “rac-Milnacipran-d10 Hydrochloride” is C15H13D10ClN2O . This indicates that it has 15 carbon atoms, 13 hydrogen atoms, 10 deuterium atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 292.87 g/mol .Chemical Reactions Analysis
As a selective serotonin and norepinephrine reuptake inhibitor (SNRI), Milnacipran works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the brain . This can help to alleviate symptoms of conditions like fibromyalgia and major depressive disorder .Applications De Recherche Scientifique
Analytical Methods Development
HPTLC Method for Milnacipran Estimation : A high performance thin layer chromatographic method has been developed for the quantitative determination of Milnacipran Hydrochloride in bulk and formulations. This method is validated for linearity, accuracy, precision, and robustness, demonstrating high sensitivity and specificity for Milnacipran Hydrochloride estimation (Singhvi et al., 2017).
LC and UV Spectroscopic Methods for Milnacipran Assay : Selective stability-indicating LC and second order derivative UV spectroscopic methods have been developed for assaying Milnacipran in pharmaceutical formulations, demonstrating reproducibility and accuracy (Dias et al., 2010).
Colorimetric Method for Milnacipran Determination : A colorimetric method using ninhydrin reagent for the determination of Milnacipran Hydrochloride in bulk and swellable matrix tablets was developed, showing good sensitivity, accuracy, and precision (Hussain et al., 2016).
Pharmacological and Clinical Studies
Effect on Pain in Neurologic Diseases : A study demonstrated Milnacipran’s effectiveness in reducing chronic radicular pain in patients with lumbosacral disc disease (Marks et al., 2014).
Pharmacokinetics in Humans : Research on the pharmacokinetics, excretion, and metabolism of Milnacipran after oral administration in humans revealed insights into its rapid excretion and metabolism (Li et al., 2012).
Treatment for Fibromyalgia : Milnacipran, as a serotonin and norepinephrine reuptake inhibitor, has shown efficacy in the treatment of fibromyalgia, reducing pain and improving overall well-being (Leo, 2009).
Synthesis and Characterization
Synthesis of Milnacipran Hydrochloride : An efficient synthesis method for Milnacipran Hydrochloride has been developed, highlighting a high yield and reduced by-products (Desireddy et al., 2017).
Characterization of Impurities : Research on the isolation and characterization of impurities in Milnacipran Hydrochloride provides insights into its chemical properties and the origin of these impurities (Khatri & Mehta, 2014).
Safety And Hazards
Orientations Futures
Milnacipran has been approved for the treatment of fibromyalgia and a short-term treatment of major depressive disorder . Recent research has shown that the levorotatory enantiomer of milnacipran, levomilnacipran, may have the capacity to inhibit the activity of beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), which has been associated with β-amyloid plaque formation, making the agent a possible course of treatment for Alzheimer’s disease .
Propriétés
Numéro CAS |
1217774-40-7 |
|---|---|
Nom du produit |
rac-Milnacipran-d10 Hydrochloride |
Formule moléculaire |
C15H13ClN2OD10 |
Poids moléculaire |
292.87 |
Apparence |
Off-White to Light Yellow Solid |
melting_point |
>100°C (dec.) |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
101152-94-7 (unlabelled) |
Synonymes |
(1R,2S)-rel-2-(Amino-methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10, Monohydrochloride; F-2207-d10; Ixel-d10; Toledomin-d10; Dalcipran-d10 |
Étiquette |
Milnacipran Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



